Cyclorasin 9A5

Cell Permeability Conformational Plasticity Ras-Raf Inhibition

Researchers require specific, validated Ras-Raf inhibitors, as generic peptides often exhibit variable cell permeability and false-positive assay readouts. Cyclorasin 9A5 is a structurally defined cyclic peptide with proven cellular activity. - Orthosteric Ras-Raf inhibitor: Biochem. IC50 = 120 nM (K-Ras G12V). - Cell-active: Impairs EGF-stimulated pAkt/pMEK/pERK (IC50 = 3.1 µM, H1299 cells). Induces apoptosis (LD50 = 3.0 µM). - Key control: Ideal negative control for HDX-MS specificity studies due to its global unfolding propensity. - BenchChem supplies this tool compound for validated Ras signaling research.

Molecular Formula C75H108FN25O13
Molecular Weight 1586.8 g/mol
Cat. No. B12380894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclorasin 9A5
Molecular FormulaC75H108FN25O13
Molecular Weight1586.8 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)C(C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N
InChIInChI=1S/C75H108FN25O13/c1-4-5-17-50-62(105)97-55(29-30-59(77)103)67(110)100-58(38-46-39-90-49-18-9-8-16-48(46)49)70(113)101-60(41(3)102)71(114)91-40(2)61(104)92-51(19-10-31-86-72(78)79)63(106)93-52(20-11-32-87-73(80)81)64(107)94-53(21-12-33-88-74(82)83)65(108)99-57(37-43-23-26-44-14-6-7-15-45(44)35-43)69(112)96-54(22-13-34-89-75(84)85)66(109)98-56(68(111)95-50)36-42-24-27-47(76)28-25-42/h6-9,14-16,18,23-28,35,39-41,50-58,60,90,102H,4-5,10-13,17,19-22,29-34,36-38H2,1-3H3,(H2,77,103)(H,91,114)(H,92,104)(H,93,106)(H,94,107)(H,95,111)(H,96,112)(H,97,105)(H,98,109)(H,99,108)(H,100,110)(H,101,113)(H4,78,79,86)(H4,80,81,87)(H4,82,83,88)(H4,84,85,89)/t40-,41-,50-,51+,52+,53+,54+,55+,56+,57-,58+,60+/m1/s1
InChIKeySTTDVDZQIPNJOX-QOGSZLFSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclorasin 9A5: Identity & Biochemical Profile


Cyclorasin 9A5 is an 11-residue cell-permeable cyclic peptide that functions as an orthosteric inhibitor of the Ras-Raf protein-protein interaction, with a reported IC50 of 120 nM against K-Ras G12V in biochemical assays . The compound localizes to the cytoplasm and reversibly binds Ras-GTP near the effector-binding site, as demonstrated in cellular models where it dose-dependently impairs EGF-stimulated activation of Akt, MEK, and ERK (IC50 = 3.1 µM in H1299 lung cancer cells) and induces apoptosis (LD50 = 3.0 µM in H1299 cells) . Structurally defined as cyclo(-Trp-Thr-ala-Arg-Arg-Arg-nal-Arg-Fpa-nle-Gln), Cyclorasin 9A5 represents a foundational tool compound for interrogating Ras signaling networks, yet its utility is contingent upon a nuanced understanding of its specific biophysical and cellular activity profile relative to closely related analogs .

Cell-permeable cyclic peptide for Ras-Raf PPI inhibition studies
Orthosteric binding context at the Ras effector interface
Reported modulation of Akt, MEK, ERK in cellular models

Cyclorasin 9A5 Non-Interchangeability


In-class Ras-targeted peptides are not interchangeable due to fundamental differences in their mechanisms of action, conformational dynamics, and resulting cellular activities. While several cyclic or stapled peptides have been reported to inhibit Ras signaling, their binding modes and cell permeability profiles diverge sharply. For instance, Cyclorasin 9A5 and its close analog Cyclorasin 9A54 share a conserved cell-penetrating peptide (CPP)-like motif, yet only Cyclorasin 9A5 can permeabilize cells to exhibit strong cell-based activity, a distinction rooted in its unique conformational plasticity [1]. Furthermore, peptide-based Ras inhibitors such as SAH-SOS1A and KRpep-2d operate through distinct binding interfaces—targeting SOS1 or exhibiting mutant selectivity, respectively—and have been shown to produce divergent effects in biophysical assays, including the potential for false-positive readouts due to protein unfolding [2]. These critical differences underscore the necessity of selecting a specific compound based on validated, quantitative performance metrics rather than assuming functional equivalence among Ras-targeted peptides.

Close analog Cyclorasin 9A54 lacks cell-based activity; shared CPP motif does not guarantee permeability.
Compounds targeting different Ras interfaces or mutants may yield divergent pathway modulation profiles.
Mechanism may involve non-specific protein unfolding in certain assays; false-positive context requires validation.

Cyclorasin 9A5 Evidence & Comparisons


Cell Permeabilization vs. Cyclorasin 9A54

Cyclorasin 9A5 exhibits strong cell-based activity, whereas the closely related analog Cyclorasin 9A54 does not, despite sharing a CPP-like motif. This difference is attributed to the ability of Cyclorasin 9A5 to adopt a compact amphipathic structure in a less polar environment, a conformational change that Cyclorasin 9A54 cannot undergo due to steric hindrance [1]. In cellular assays, only Cyclorasin 9A5 demonstrates significant permeabilization and subsequent Ras signaling inhibition, making it the active component for cell-based studies.

Cell Permeabilization
Head-to-head
Cyclorasin 9A5 Active (cell-based activity)
Cyclorasin 9A54 Inactive
Supports selection for live-cell Ras pathway studies
Conformational plasticity drives differential permeabilization
Cell Permeability Conformational Plasticity Ras-Raf Inhibition

Biochemical Potency vs. KRpep-2d

Cyclorasin 9A5 inhibits the Ras-Raf interaction with an IC50 of 120 nM for K-Ras G12V . In contrast, KRpep-2d is a highly potent and selective inhibitor of the K-Ras(G12D) mutant, with an IC50 of 1.6 nM in enzyme activity assays and a Kd of 8.9 nM [1]. While KRpep-2d shows greater potency in its specific context, Cyclorasin 9A5 is characterized by a broader, orthosteric inhibition of Ras-Raf interactions, with a cellular activity profile that includes induction of apoptosis (LD50 = 3.0 µM in H1299 cells) . This distinction is critical for researchers choosing between a mutant-selective tool (KRpep-2d) and a more general Ras-Raf interaction blocker (Cyclorasin 9A5).

Inhibitory Potency (Ras-Raf)
Reported
120 nM
Assay potency context; mutant selectivity may drive research fit
Cross-study comparator: KRpep-2d IC50 1.6 nM (G12D)
KRAS G12D Enzyme Inhibition Peptide Therapeutics

Binding Mechanism vs. SAH-SOS1A

Cyclorasin 9A5 is an orthosteric inhibitor of the Ras-Raf interaction, binding directly to Ras-GTP near the effector-binding site . SAH-SOS1A, in contrast, is a stapled peptide that inhibits the KRas/SOS1 interaction by binding within the nucleotide-binding pocket of KRas, with reported Kd values of 106-176 nM for wild-type and mutant KRas . Notably, both Cyclorasin 9A5 and SAH-SOS1A have been identified in a 2020 study as potential false-positive molecules in terms of binding affinity and cellular activity, with evidence suggesting they induce global protein unfolding rather than specific binding under certain assay conditions [1]. This highlights the importance of rigorous biophysical validation when using either compound and suggests that Cyclorasin 9A5 may serve as a useful comparator for assessing assay specificity.

Binding Mechanism
Reported
Cyclorasin 9A5 Orthosteric Ras-Raf (IC50 120 nM)
SAH-SOS1A KRas-SOS1 interface (Kd 106–176 nM)
Different binding interfaces; both flagged for false-positive potential
Orthogonal validation advised for both compounds
Protein-Protein Interaction Ras-SOS1 Binding Affinity

Apoptosis Induction vs. Bicyclic Peptide 49

Cyclorasin 9A5 induces apoptosis in H1299 lung cancer cells with an LD50 of 3.0 µM . For comparison, a bicyclic peptide Ras inhibitor (Peptide 49) was reported to inhibit the Ras-Raf interaction with an IC50 of 3.4 ± 0.7 µM in biochemical assays, but its cellular efficacy in inducing apoptosis was not explicitly quantified in the same study [1]. The quantitative LD50 value for Cyclorasin 9A5 provides a clear benchmark for cellular activity, enabling direct comparison with other Ras-targeted peptides in cell viability assays.

Apoptosis (LD50)
Reported
3.0 µM
Quantified cellular apoptosis endpoint for assay benchmarking
Comparator peptide 49 lacked reported LD50
Apoptosis Cancer Cell Lines Ras Inhibition

HDX-MS Binding Comparison vs. KRpep-2d

In hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies, Cyclorasin 9A5 (along with SAH-SOS1A and Cyclorasin 9A16) failed to confer protection from deuterium uptake in KRas, instead inducing global destabilization and unfolding [1]. In stark contrast, the control peptide KRpep-2d showed clear protection in the expected binding regions, confirming specific binding [1]. This finding underscores that Cyclorasin 9A5 may act via a non-specific unfolding mechanism rather than a well-defined binding event, a critical consideration for experimental design and data interpretation.

HDX-MS Binding Specificity
Head-to-head
Cyclorasin 9A5 Global unfolding (no protection)
KRpep-2d Specific protection
Non-specific destabilization context; use as specificity control
Interpret cellular activity with caution
Hydrogen-Deuterium Exchange Protein Unfolding Binding Specificity

Cyclorasin 9A5: Research & Preclinical Applications


Ras-Raf Signaling in Live-Cell Models

Given its unique ability to permeabilize cells and inhibit Ras-Raf interactions (as demonstrated by the stark contrast with the inactive analog Cyclorasin 9A54), Cyclorasin 9A5 is the preferred tool for studying the downstream effects of Ras pathway blockade in intact cellular systems. Its defined cellular IC50 (3.1 µM for EGF-stimulated activation of Akt, MEK, and ERK) and LD50 (3.0 µM for apoptosis) in H1299 cells provide clear benchmarks for dose-response experiments .

False-Positive Screening Benchmark

The identification of Cyclorasin 9A5 as a false-positive molecule in certain biophysical assays (e.g., HDX-MS) positions it as a valuable control for validating the specificity of new Ras-targeted screening platforms. Its propensity to induce global protein unfolding, rather than specific binding, makes it an ideal negative control for assays designed to identify true orthosteric or allosteric inhibitors .

Comparative Studies vs. Mutant-Selective Inhibitors

Cyclorasin 9A5's orthosteric inhibition of Ras-Raf interactions (IC50 = 120 nM) provides a baseline for comparing the efficacy and selectivity of newer, mutant-specific inhibitors like KRpep-2d. Researchers can use Cyclorasin 9A5 to assess the broader cellular consequences of general Ras-Raf blockade versus the more targeted effects of compounds like KRpep-2d, which show high potency (IC50 = 1.6 nM) against K-Ras(G12D) [1].

Ras Conformational State Studies

The documented conformational plasticity of Cyclorasin 9A5, which enables its cell-permeabilizing activity, makes it a useful probe for investigating how peptide-induced structural changes in Ras (or membrane interactions) relate to cellular entry. Its well-characterized behavior in HDX-MS assays—inducing global destabilization—can also serve as a reference point for studies aimed at distinguishing specific from non-specific protein interactions .

Application
Selection Property
Validation Focus
Live-cell Ras pathway studies
Cell-permeable cyclic peptide with reported pathway inhibition
Confirm target engagement and downstream signaling modulation
False-positive screening benchmark
Known false-positive profile in biophysical assays
Use as negative control for specificity screening platforms
Comparative pathway blockade breadth
Orthosteric inhibition of Ras-Raf interaction
Evaluate signaling output in mutant versus wild-type Ras contexts
Conformational dynamics and cell entry
Conformational plasticity linked to permeability
Monitor peptide-induced structural changes in Ras or membrane interaction

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23 linked technical documents
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